molecular formula C11H8ClNO B6413998 2-(3-Chlorophenyl)-4-hydroxypyridine, 95% CAS No. 1261936-74-6

2-(3-Chlorophenyl)-4-hydroxypyridine, 95%

Cat. No. B6413998
CAS RN: 1261936-74-6
M. Wt: 205.64 g/mol
InChI Key: RGHGRBPJMYJMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-4-hydroxypyridine (2-CPH) is a chemical compound that has been widely studied in the scientific community due to its unique properties and potential applications. 2-CPH is a colorless, volatile liquid that is soluble in both water and organic solvents. It is a member of the pyridine family and is used in a variety of applications, including organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

2-(3-Chlorophenyl)-4-hydroxypyridine, 95% has been studied extensively in the scientific community due to its potential applications in a variety of fields. It has been used as a reagent in organic synthesis, as a catalyst in pharmaceuticals, and as a fluorescent dye in biochemistry. It has also been used to study the effects of various compounds on the human body, and has been used in the synthesis of a variety of drugs and other compounds.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-hydroxypyridine, 95% is not fully understood, but it is believed to act as a proton donor, donating protons to molecules and thus altering their properties. It is also believed to act as a Lewis acid, which is a type of molecule that can bind to other molecules and form a new molecule. Additionally, it has been suggested that 2-(3-Chlorophenyl)-4-hydroxypyridine, 95% may act as a catalyst in the formation of certain organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chlorophenyl)-4-hydroxypyridine, 95% are not well understood, but it has been suggested that it may have an effect on the production of certain enzymes and hormones in the body. Additionally, it has been suggested that it may have an effect on the metabolism of certain drugs, and may have an effect on the absorption of certain nutrients.

Advantages and Limitations for Lab Experiments

2-(3-Chlorophenyl)-4-hydroxypyridine, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is fairly easy to synthesize, and can be used in a variety of experiments. However, it is volatile and may be hazardous to handle, and can be difficult to store.

Future Directions

The potential applications of 2-(3-Chlorophenyl)-4-hydroxypyridine, 95% are vast, and there are many potential future directions for research. One potential direction is to further study the biochemical and physiological effects of 2-(3-Chlorophenyl)-4-hydroxypyridine, 95%, as well as its potential to act as a catalyst in the formation of certain organic compounds. Additionally, further research could be done on its potential to act as a proton donor and Lewis acid. Additionally, further research could be done on its potential to be used as a fluorescent dye, as well as its potential to be used in the synthesis of new drugs and other compounds.

Synthesis Methods

2-(3-Chlorophenyl)-4-hydroxypyridine, 95% can be synthesized through a variety of methods, the most common of which is the reaction of 3-chlorophenol with hydrazine hydrate in the presence of a base catalyst. The reaction is typically carried out at a temperature of 50-60°C and a pressure of 1-2 atm, and is usually completed within a few hours. Other methods of synthesis include the reaction of 3-chlorophenol with hydrogen peroxide, the oxidation of 3-chlorophenol with chromium trioxide, and the reaction of 3-chlorophenol with sulfuric acid.

properties

IUPAC Name

2-(3-chlorophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-3-1-2-8(6-9)11-7-10(14)4-5-13-11/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHGRBPJMYJMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692504
Record name 2-(3-Chlorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)pyridin-4(1H)-one

CAS RN

1261936-74-6
Record name 2-(3-Chlorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.